2-(6-Methyl-2-oxochromen-4-ylthio)acetic acid
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Overview
Description
2-(6-Methyl-2-oxochromen-4-ylthio)acetic acid is an organic compound with the molecular formula C12H10O4S and a molecular weight of 250.2704 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-oxochromen-4-ylthio)acetic acid typically involves the condensation of 6-methyl-2-oxochromene-4-thiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioether linkage between the chromen-2-one moiety and the acetic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-oxochromen-4-ylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
2-(6-Methyl-2-oxochromen-4-ylthio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-oxochromen-4-ylthio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methyl-2-oxochromen-4-yl)acetic acid: Lacks the thioether linkage, which may affect its biological activity.
4-Methyl-2-oxochromen-6-ylthioacetic acid: Similar structure but with different substitution patterns on the chromen-2-one ring.
2-(4-Methyl-2-oxochromen-6-ylthio)acetic acid: Another isomer with different substitution positions.
Uniqueness
2-(6-Methyl-2-oxochromen-4-ylthio)acetic acid is unique due to its specific substitution pattern and the presence of the thioether linkage, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C12H10O4S |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-(6-methyl-2-oxochromen-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10O4S/c1-7-2-3-9-8(4-7)10(5-12(15)16-9)17-6-11(13)14/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
QYYGXSREBLLRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2SCC(=O)O |
Origin of Product |
United States |
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